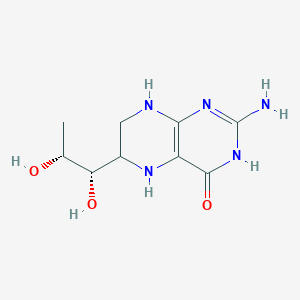
L-erythro-5,6,7,8-tetrahydrobiopterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-erythro-5,6,7,8-tetrahydrobiopterin is a naturally occurring cofactor essential for the activity of several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase . These enzymes are crucial for the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine . This compound also plays a significant role in the production of nitric oxide, a vital signaling molecule in the cardiovascular system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-erythro-5,6,7,8-tetrahydrobiopterin can be synthesized through a multi-step process starting from guanosine triphosphate (GTP) . The synthesis involves three key enzymatic steps:
GTP Cyclohydrolase I: Converts GTP to 7,8-dihydroneopterin triphosphate.
6-Pyruvoyltetrahydropterin Synthase: Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.
Sepiapterin Reductase: Reduces 6-pyruvoyltetrahydropterin to this compound.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes using genetically engineered bacteria that overexpress the necessary enzymes . This method is preferred due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
L-erythro-5,6,7,8-tetrahydrobiopterin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to dihydrobiopterin and biopterin.
Reduction: It can be reduced back to its tetrahydro form by dihydropteridine reductase.
Substitution: It participates in substitution reactions where it acts as a cofactor for hydroxylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Dihydropteridine reductase and NADH are commonly used for reduction.
Hydroxylation: Enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase are involved.
Major Products
Oxidation: Dihydrobiopterin and biopterin.
Reduction: Regeneration of this compound.
Hydroxylation: Hydroxylated amino acids such as tyrosine, L-DOPA, and 5-hydroxytryptophan.
Aplicaciones Científicas De Investigación
L-erythro-5,6,7,8-tetrahydrobiopterin has a wide range of applications in scientific research:
Chemistry: It is used as a cofactor in enzymatic reactions to study the mechanisms of hydroxylation.
Biology: It plays a crucial role in the biosynthesis of neurotransmitters and nitric oxide.
Medicine: It is used in the treatment of conditions such as phenylketonuria, where its deficiency leads to severe neurological problems.
Mecanismo De Acción
L-erythro-5,6,7,8-tetrahydrobiopterin exerts its effects by acting as a cofactor for several enzymes involved in the biosynthesis of neurotransmitters and nitric oxide . It binds to these enzymes and facilitates the hydroxylation of aromatic amino acids, leading to the production of neurotransmitters . In the case of nitric oxide synthase, it helps in the conversion of L-arginine to nitric oxide . The molecular targets include phenylalanine hydroxylase, tyrosine hydroxylase, tryptophan hydroxylase, and nitric oxide synthase .
Comparación Con Compuestos Similares
L-erythro-5,6,7,8-tetrahydrobiopterin is unique due to its role as a cofactor for multiple enzymes involved in critical biochemical pathways . Similar compounds include:
Dihydrobiopterin: An oxidized form of tetrahydrobiopterin that can be reduced back to the active form.
Biopterin: Another oxidized form that is not biologically active.
Sepiapterin: A precursor in the biosynthesis of tetrahydrobiopterin.
This compound stands out due to its essential role in neurotransmitter biosynthesis and nitric oxide production, making it a critical compound in both physiological and pathological processes .
Propiedades
Fórmula molecular |
C9H15N5O3 |
|---|---|
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4?,6-/m0/s1 |
Clave InChI |
FNKQXYHWGSIFBK-BYAPIUGTSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1CNC2=C(N1)C(=O)NC(=N2)N)O)O |
SMILES canónico |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)


![(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B10752318.png)
![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752319.png)




![Trisodium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752335.png)
![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752343.png)
![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752354.png)

